molecular formula C15H16F6N2O B2456291 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone CAS No. 352224-61-4

1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone

Cat. No. B2456291
CAS RN: 352224-61-4
M. Wt: 354.296
InChI Key: LWTXSSLRKSFZFS-UHFFFAOYSA-N
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Description

“1-Benzylpiperazine” is a small group of benzyl-substituted piperazines . It’s a synthetic substance that does not occur naturally . It’s a central nervous system (CNS) stimulant with around 10% of the potency of d-amphetamine .


Synthesis Analysis

A novel series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines was synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents to produce the selanyl-alkylated derivatives .


Molecular Structure Analysis

The crystal structure of a related compound, 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, was solved with a final R = 0.1045 using 4996 independent reflections .


Chemical Reactions Analysis

The reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol, followed by the reaction with α-halo alkylating agents, produced the selanyl-alkylated derivatives .


Physical And Chemical Properties Analysis

The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances . BZP, normally produced commercially as the dihydrochloride (CAS: 5321-63-1), phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines .

Mechanism of Action

While the mechanism of action for “1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone” is not available, it’s worth noting that Benzylpiperazine (BZP) is a CNS stimulant with around 10% of the potency of d-amphetamine .

Future Directions

While specific future directions for “1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone” are not available, research into the synthesis and chemistry of related compounds continues due to their broad spectrum of pharmacological properties .

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2O/c16-14(17,18)12(15(19,20)21)13(24)23-8-6-22(7-9-23)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXSSLRKSFZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone

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